Kaliuretic Peptide Is the Most Potent Inhibitor of Renal Na⁺/K⁺‑ATPase Among Atrial Natriuretic Peptides
In a direct head‑to‑head study using bovine renal membranes, kaliuretic peptide (proANF 79‑98) inhibited Na⁺/K⁺‑ATPase activity by 39.5% in medulla and 37.5% in cortex at 10⁻¹¹ M. By comparison, long‑acting natriuretic peptide (proANF 1‑30) produced 27.8% and 27.5% inhibition, vessel dilator (proANF 31‑67) 19.2% and 20%, and ANF (proANF 99‑126) only 4% and 0%, respectively. The reference inhibitor ouabain (0.5 mM) caused 45% (medulla) and 38% (cortex) inhibition [1].
| Evidence Dimension | Inhibition of Na⁺/K⁺‑ATPase enzymatic activity |
|---|---|
| Target Compound Data | Kaliuretic peptide (10⁻¹¹ M): 39.5% (medulla), 37.5% (cortex) |
| Comparator Or Baseline | LANP: 27.8%, 27.5%; Vessel dilator: 19.2%, 20%; ANF: 4%, 0%; Ouabain 0.5 mM: 45%, 38% |
| Quantified Difference | Kaliuretic peptide > LANP by 11.7 percentage points; > vessel dilator by 20.3 pp; > ANF by 35.5 pp (medulla). Cortex: > ANF by 37.5 pp. |
| Conditions | Bovine renal medullary and cortical membranes; peptide concentration 10⁻¹¹ M |
Why This Matters
For investigators studying Na⁺/K⁺‑ATPase modulation, kaliuretic peptide delivers the strongest signal among atrial peptides, enabling lower experimental concentrations and reducing off‑target noise.
- [1] Chiou S, Vesely DL. Kaliuretic peptide: the most potent inhibitor of Na⁺‑K⁺‑ATPase of the atrial natriuretic peptides. Endocrinology. 1995;136(5):2033-2039. doi:10.1210/endo.136.5.7720651 View Source
